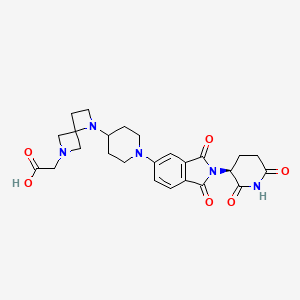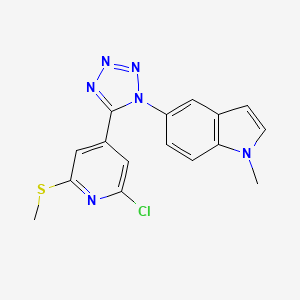
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid is a derivative of bacteriohopanepolyols, which are pentacyclic triterpenoids commonly found in bacterial cell membranes. These compounds play a crucial role in maintaining the structural integrity and functionality of bacterial membranes. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (22R)-33,34,35-Trinorbacteriohopan-32-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes:
Oxidation: The precursor triterpenoid undergoes oxidation to introduce carboxylic acid functionality.
Cyclization: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups at desired positions through various organic reactions.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes, where specific bacterial strains are cultured under controlled conditions to produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with alcohol or alkane functionalities.
- Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pentacyclic triterpenoids in various chemical reactions.
Biology: Investigated for its role in bacterial cell membrane structure and function.
Industry: Utilized in the synthesis of bio-based materials and as a precursor for other valuable chemical compounds.
Mechanism of Action
The mechanism of action of (22R)-33,34,35-Trinorbacteriohopan-32-oic acid involves its interaction with bacterial cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt essential cellular processes, leading to antibacterial effects. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
Bacteriohopanetetrol: Another bacteriohopanepolyol with a similar pentacyclic structure but different functional groups.
Hopanoic Acid: A simpler triterpenoid with fewer functional groups.
Uniqueness: (22R)-33,34,35-Trinorbacteriohopan-32-oic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to integrate into bacterial membranes and affect their function sets it apart from other similar compounds.
Properties
Molecular Formula |
C32H54O2 |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
(4R)-4-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]pentanoic acid |
InChI |
InChI=1S/C32H54O2/c1-21(9-12-27(33)34)22-13-18-29(4)23(22)14-19-31(6)25(29)10-11-26-30(5)17-8-16-28(2,3)24(30)15-20-32(26,31)7/h21-26H,8-20H2,1-7H3,(H,33,34)/t21-,22-,23+,24+,25-,26-,29+,30+,31-,32-/m1/s1 |
InChI Key |
USTPZHFXAFRQMM-XTMGZXAOSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



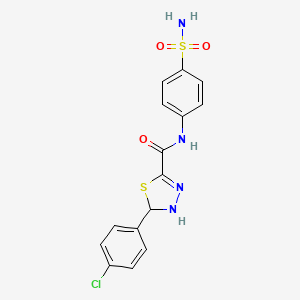
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

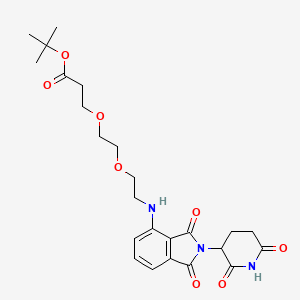
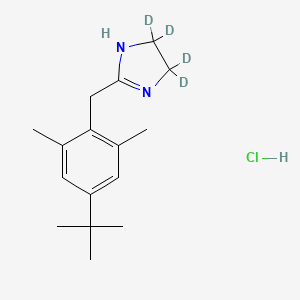
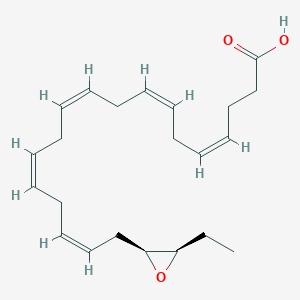
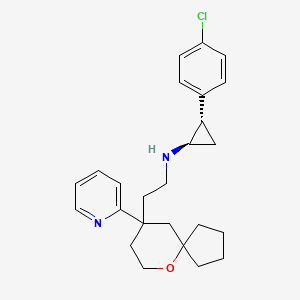
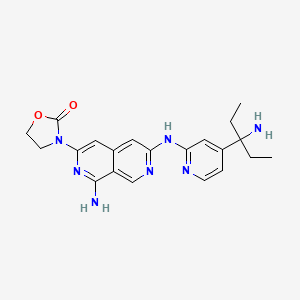
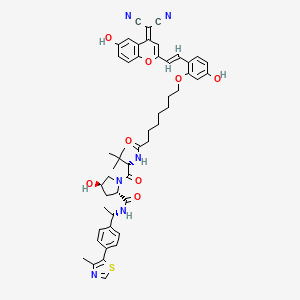
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
